2-Bromo-3-chloroaniline
Overview
Description
2-Bromo-3-chloroaniline is an organic compound with the molecular formula C6H5BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the second and third positions, respectively
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method to synthesize this compound involves the direct halogenation of aniline derivatives.
Reduction of Nitro Compounds: Another method involves the reduction of 2-bromo-3-chloronitrobenzene.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Reduction: Iron powder (Fe) in the presence of acetic acid (CH3COOH), ethanol (C2H5OH), and water (H2O).
Major Products:
Electrophilic Substitution: Products depend on the nature of the electrophile used. For example, nitration would yield 2-bromo-3-chloro-4-nitroaniline.
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium methoxide (NaOCH3) could yield 2-bromo-3-chloro-4-methoxyaniline.
Mechanism of Action
Target of Action
2-Bromo-3-chloroaniline is a unique chemical compound with the molecular formula C6H5BrClN . It’s important to note that the targets of a compound can vary based on the biological system or organism in which it is studied.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s stability and its interactions with its targets . .
Scientific Research Applications
2-Bromo-3-chloroaniline has several applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but with chlorine at the fourth position.
3-Bromo-2-chloroaniline: Similar structure but with bromine at the third position.
2-Chloro-3-bromoaniline: Similar structure but with reversed positions of bromine and chlorine.
Uniqueness: 2-Bromo-3-chloroaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-bromo-3-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMLFBYFNAPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474294 | |
Record name | 2-bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-73-5 | |
Record name | 2-bromo-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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